molecular formula C25H21ClN2O3 B4328529 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(2-ethoxyphenyl)-2-oxoacetamide

2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(2-ethoxyphenyl)-2-oxoacetamide

Cat. No. B4328529
M. Wt: 432.9 g/mol
InChI Key: UCGXANIOEQVELR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(2-ethoxyphenyl)-2-oxoacetamide, also known as AG490, is a potent and selective inhibitor of Janus kinase 2 (JAK2), a tyrosine kinase involved in various cellular processes such as immune response, hematopoiesis, and inflammation.

Mechanism of Action

2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(2-ethoxyphenyl)-2-oxoacetamide exerts its pharmacological effects by selectively inhibiting JAK2, a tyrosine kinase that plays a crucial role in the signaling pathways of various cytokines and growth factors. JAK2 activation leads to the phosphorylation of STAT3, which translocates to the nucleus and regulates the transcription of genes involved in cell proliferation, survival, and differentiation. By blocking JAK2, 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(2-ethoxyphenyl)-2-oxoacetamide prevents the activation of STAT3 and downstream signaling pathways, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(2-ethoxyphenyl)-2-oxoacetamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(2-ethoxyphenyl)-2-oxoacetamide inhibits cell growth and induces apoptosis by downregulating the expression of anti-apoptotic proteins such as Bcl-2 and upregulating the expression of pro-apoptotic proteins such as Bax. In T cells, 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(2-ethoxyphenyl)-2-oxoacetamide inhibits the activation of NF-κB and reduces the production of pro-inflammatory cytokines such as IL-2 and IFN-γ. In animal models, 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(2-ethoxyphenyl)-2-oxoacetamide has been shown to reduce tumor growth and metastasis, suppress inflammation, and improve survival rates.

Advantages and Limitations for Lab Experiments

2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(2-ethoxyphenyl)-2-oxoacetamide has several advantages for lab experiments, including its high potency and selectivity for JAK2, its well-established synthesis method, and its availability from commercial sources. However, 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(2-ethoxyphenyl)-2-oxoacetamide also has some limitations, such as its poor solubility in water and its potential off-target effects on other kinases. Therefore, careful selection of appropriate solvent and controls is necessary to ensure the specificity and reproducibility of experimental results.

Future Directions

Several future directions for 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(2-ethoxyphenyl)-2-oxoacetamide research can be identified, including the development of more potent and selective JAK2 inhibitors, the investigation of 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(2-ethoxyphenyl)-2-oxoacetamide's effects on other signaling pathways and cellular processes, the exploration of 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(2-ethoxyphenyl)-2-oxoacetamide's potential in combination therapy with other drugs, and the evaluation of 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(2-ethoxyphenyl)-2-oxoacetamide's safety and efficacy in clinical trials. Additionally, the use of 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(2-ethoxyphenyl)-2-oxoacetamide as a tool compound for studying JAK2 signaling and its role in disease pathogenesis can provide valuable insights into the development of novel therapeutics for various diseases.

Scientific Research Applications

2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(2-ethoxyphenyl)-2-oxoacetamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and inflammatory diseases. In cancer, 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(2-ethoxyphenyl)-2-oxoacetamide has been shown to inhibit the growth and proliferation of cancer cells by blocking the JAK2/STAT3 signaling pathway, which is frequently dysregulated in many types of cancer. 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(2-ethoxyphenyl)-2-oxoacetamide has also been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment. In autoimmune disorders, 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(2-ethoxyphenyl)-2-oxoacetamide has been shown to suppress the activation of T cells and reduce the production of pro-inflammatory cytokines. In inflammatory diseases, 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(2-ethoxyphenyl)-2-oxoacetamide has been shown to inhibit the production of inflammatory mediators such as nitric oxide and prostaglandin E2.

properties

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]indol-3-yl]-N-(2-ethoxyphenyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O3/c1-2-31-23-10-6-4-8-21(23)27-25(30)24(29)20-16-28(22-9-5-3-7-19(20)22)15-17-11-13-18(26)14-12-17/h3-14,16H,2,15H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCGXANIOEQVELR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(2-ethoxyphenyl)-2-oxoacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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